fhuB protein, E coli
Description
Significance of Iron Acquisition for Bacterial Physiology and Survival
Iron is an indispensable nutrient for most bacteria, including Escherichia coli, as it serves as a crucial cofactor for a multitude of enzymes involved in fundamental cellular processes. nih.govfrontiersin.orgnih.govscispace.com Its ability to readily accept and donate electrons makes it a vital component of proteins engaged in DNA synthesis and repair, respiration, and central metabolism. nih.govfrontiersin.orgfrontiersin.org However, in an aerobic environment and at physiological pH, iron primarily exists in the insoluble ferric (Fe3+) state, severely limiting its bioavailability. acs.org Furthermore, within a host organism, iron is tightly sequestered by proteins like transferrin, lactoferrin, and ferritin, a host defense mechanism known as nutritional immunity. frontiersin.orgfrontiersin.orgoup.com To overcome this iron scarcity, bacteria have evolved sophisticated and high-affinity iron acquisition systems, which are often directly linked to their virulence and ability to establish infections. frontiersin.orgasm.orgasm.org The successful scavenging of iron is, therefore, a matter of survival and pathogenic success for bacteria like E. coli. frontiersin.orgijah.in
Overview of ATP-Binding Cassette (ABC) Transporter Systems in Bacteria
The Fhu system is a member of the vast and diverse superfamily of ATP-binding cassette (ABC) transporters. mdpi.comnih.govresearchgate.net These transporters are ubiquitous in all domains of life and are central to the movement of a wide array of substrates across cellular membranes. nih.govresearchgate.netapsnet.org A canonical ABC transporter consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). mdpi.comapsnet.org The TMDs form the channel through which the substrate passes, while the NBDs, located in the cytoplasm, bind and hydrolyze ATP to power the transport process. mdpi.comnih.govapsnet.org
Bacterial ABC importers, such as the Fhu system, have an additional essential component: a periplasmic substrate-binding protein (SBP). mdpi.com This protein captures the substrate in the periplasm and delivers it to the transmembrane portion of the transporter, initiating the translocation event. mdpi.com The modular nature of ABC transporters allows for great diversity in the substrates they transport, ranging from ions and nutrients to drugs and lipids. nih.govapsnet.org
Historical Context and Evolution of Research on the Ferric Hydroxamate Uptake (Fhu) System
The study of iron uptake systems in bacteria began with the observation that certain microbial compounds, later termed siderophores, could promote the growth of other microorganisms under iron-limiting conditions. researchtrends.net Early research in the mid-20th century identified fungal growth factors like coprogen (B1513091) and ferrichrome, which were later understood to be hydroxamate-type siderophores. researchtrends.net
Investigations into how E. coli utilizes these exogenous siderophores led to the identification of the Ferric hydroxamate uptake (Fhu) system. nih.gov Initial genetic studies in the 1970s and 1980s mapped the genes responsible for this process to the fhu locus on the E. coli chromosome. nih.govnih.gov These studies identified mutants that were unable to utilize various hydroxamate siderophores, leading to the characterization of the fhuA, fhuB, fhuC, and fhuD genes. nih.govnih.gov It was established that fhuA encodes an outer membrane receptor, while the fhuCDB genes encode components of a cytoplasmic membrane transport system. nih.gov The term "Fhu" was coined for this ferric hydroxamate uptake phenotype. nih.gov The discovery of the ferric uptake regulation (Fur) protein in 1978 provided a crucial piece of the puzzle, revealing the mechanism by which iron levels control the expression of siderophore uptake systems. researchtrends.net
Positional and Functional Centrality of FhuB Protein within the E. coli Fhu Transport Machinery
The FhuB protein is the core transmembrane component of the FhuCDB ABC transporter complex. uniprot.org It is a highly hydrophobic protein that forms the channel across the cytoplasmic membrane through which ferric hydroxamates are translocated. uniprot.orgnih.gov FhuB's central position is underscored by its direct interactions with the other components of the Fhu system. uniprot.org In the periplasm, the substrate-loaded FhuD protein docks with FhuB to deliver the ferric hydroxamate. ontosight.aiasm.org On the cytoplasmic side, FhuB interacts with the FhuC protein, the ATP-binding component that energizes the transport cycle through ATP hydrolysis. uniprot.orgnih.gov This physical interaction between FhuB and FhuC is essential for their coordinated activity in moving the substrate into the cytoplasm. nih.gov Therefore, FhuB acts as the crucial link between substrate recognition in the periplasm and energy provision in the cytoplasm, making it the functional heart of the Fhu transport machinery. uniprot.orgnih.govasm.org
Key Proteins in the E. coli Fhu System
| Protein | Location | Function |
| FhuA | Outer Membrane | Receptor for ferrichrome and other hydroxamate siderophores. nih.govnih.gov |
| FhuB | Cytoplasmic Membrane | Transmembrane protein forming the channel for ferric hydroxamate transport. uniprot.orgnih.gov |
| FhuC | Cytoplasm (membrane-associated) | ATP-binding protein that energizes the transport process. uniprot.orgnih.gov |
| FhuD | Periplasm | Periplasmic binding protein that captures ferric hydroxamates and delivers them to FhuB. ontosight.aiasm.org |
| Fur | Cytoplasm | Transcriptional repressor that regulates the expression of the fhu operon in response to iron levels. frontiersin.orgresearchtrends.net |
Properties
CAS No. |
105634-64-8 |
|---|---|
Molecular Formula |
C23H14O |
Synonyms |
fhuB protein, E coli |
Origin of Product |
United States |
Molecular Architecture and Components of the Fhub Containing Transport System
Genomic Organization and Gene Locus of the fhu Operon in E. coli
The genes responsible for the transport of ferric hydroxamate compounds in Escherichia coli are organized into the fhu operon, also known as the ferric hydroxamate uptake operon. ontosight.ainih.gov This operon is essential for the utilization of ferric siderophores of the hydroxamate type. nih.gov The gene order within this operon has been determined to be fhuA, fhuC, fhuD, and fhuB, with transcription proceeding from fhuA to fhuB. nih.gov
The fhu operon encodes for a multi-component transport system. The fhuA gene codes for an outer membrane receptor protein. nih.gov Following this, the fhuC, fhuD, and fhuB genes encode the components of the cytoplasmic membrane transport system. nih.govnih.gov The expression of the fhu operon is, in part, regulated by temperature, with higher expression observed at 37°C compared to 23°C. asm.org This temperature-dependent regulation is influenced by the histone-like nucleoid structuring (H-NS) protein. asm.org The organization of genes into operons is a common feature in bacteria, allowing for the coordinated expression of functionally related genes. frontiersin.org
Identification and Characterization of the FhuB Protein as an Integral Membrane Component
The FhuB protein is a key integral membrane component of the ferric hydroxamate transport system in E. coli. dntb.gov.uanih.gov The fhuB gene was identified and its nucleotide sequence determined, revealing an open reading frame that codes for a polypeptide of 659 amino acids with a calculated molecular weight of 82,181 Daltons. nih.gov
A defining characteristic of the FhuB protein is its highly hydrophobic nature. nih.govnih.gov This property is consistent with its role as a transmembrane protein and was initially observed through its anomalous migration on SDS-polyacrylamide gels, which was highly dependent on experimental conditions. nih.gov Computer analyses predict that the FhuB protein possesses multiple transmembrane domains, further supporting its identification as an integral membrane protein. nih.gov FhuB is classified as a permease, facilitating the passage of iron-hydroxamate complexes across the cytoplasmic membrane. nih.govuniprot.org
Subunit Composition and Stoichiometry of the FhuB Protein within the Holo-Complex
The functional ferric hydroxamate transport system, or holo-complex, is an ATP-binding cassette (ABC) transporter. uniprot.org This complex is composed of the integral membrane protein FhuB, the periplasmic binding protein FhuD, and two copies of the cytoplasmic ATP-binding protein FhuC. uniprot.orgrcsb.org
Cryo-electron microscopy studies of the FhuCDB complex from E. coli revealed a monomeric FhuB subunit associated with a dimer of FhuC and one molecule of FhuD, resulting in a hetero 4-mer with a stoichiometry of FhuB₁C₂D₁. rcsb.org The total molecular weight of this complex is approximately 162.45 kDa. rcsb.org The FhuB protein itself is composed of two covalently linked, homologous halves, designated FhuB(N) and FhuB(C). dntb.gov.uanih.govnih.gov These two domains can function even when expressed as separate polypeptides, highlighting a modular nature. nih.gov In contrast, the FhuB proteins in some other bacteria, like Staphylococcus aureus and Bacillus subtilis, are about half the size of the E. coli protein and are proposed to form a heterodimeric permease complex with another protein, FhuG. nih.gov
Association of FhuB with Periplasmic Binding Proteins (e.g., FhuD)
The transport process across the cytoplasmic membrane is initiated by the interaction of the periplasmic binding protein, FhuD, with the FhuB protein. ontosight.ainih.govuniprot.org FhuD is responsible for binding ferric hydroxamates in the periplasm and delivering them to the FhuB/FhuC complex. ontosight.aiscispace.com
The physical interaction between FhuB and FhuD has been demonstrated through several experimental approaches, including cross-linking studies and protection assays where FhuD binding protects FhuB from degradation by proteases. asm.org Interestingly, research suggests that FhuB binds more strongly to substrate-loaded FhuD than to the unloaded protein. uniprot.org However, other studies have indicated that both substrate-loaded and unloaded FhuD can interact with FhuB. asm.org Peptide mapping and mutagenesis studies have identified several external loops on the FhuB protein that are likely important for its physical interaction with FhuD. scispace.com
Interaction of FhuB with Cytoplasmic ATP-Hydrolyzing Components (e.g., FhuC)
The energization of the transport process is driven by the hydrolysis of ATP, a function carried out by the FhuC protein, which is associated with the cytoplasmic side of the membrane. nih.govuniprot.org FhuC contains conserved ATP-binding domains, characteristic of ABC transporter systems. asm.orgnih.gov
A direct physical interaction between FhuB and FhuC is essential for transport activity. asm.orgnih.govnih.gov Immunoelectron microscopy has shown that FhuC's association with the cytoplasmic membrane is mediated by FhuB. asm.orgnih.gov When FhuB is overexpressed, FhuC is observed to be almost exclusively localized to the cytoplasmic membrane. asm.org The functional significance of this interaction is further supported by experiments showing that inactive FhuC mutants can interfere with the function of the wild-type protein, likely by competing for binding sites on FhuB. asm.orgnih.gov This indicates a coordinated activity between the two proteins to facilitate the translocation of iron(III) hydroxamates across the cytoplasmic membrane. nih.gov
Topological Organization and Membrane Integration of FhuB Protein
The FhuB protein exhibits a complex transmembrane topology. It is a polytopic integral membrane protein, meaning it spans the membrane multiple times. dntb.gov.uamicrobiologyresearch.org The protein is composed of two homologous halves, FhuB(N) and FhuB(C), each of which is capable of folding independently into the lipid bilayer. dntb.gov.uanih.govmicrobiologyresearch.org
Each half of the FhuB protein is predicted to consist of 10 membrane-spanning regions. dntb.gov.uanih.govmicrobiologyresearch.org Both the N-terminus and the C-terminus of the full-length FhuB protein are located in the cytoplasm. dntb.gov.uanih.gov A conserved region, believed to be the loop that interacts with the ATPase FhuC, is also oriented towards the cytoplasm. dntb.gov.uanih.govmicrobiologyresearch.org This topological arrangement is a defining feature of the "siderophore family" of ABC transporter permeases. dntb.gov.uamicrobiologyresearch.org The process of achieving the correct topology for such multi-spanning membrane proteins is complex and may involve post-translational adjustments after initial integration into the membrane via the Sec translocon. elifesciences.org
Interactive Data Table: Components of the Fhu Transport System
| Component | Gene | Location | Function |
|---|---|---|---|
| FhuA | fhuA | Outer Membrane | Receptor for ferric hydroxamates |
| FhuD | fhuD | Periplasm | Binds and delivers ferric hydroxamates |
| FhuB | fhuB | Cytoplasmic Membrane | Transmembrane permease |
Table of Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Aerobactin (B1664392) | |
| Albomycin (B224201) | |
| Coprogen (B1513091) | |
| Ferric aerobactin | |
| Ferric coprogen | |
| Ferric hydroxamates | |
| Ferrichrome | |
| Ferrioxamine B | |
| Ferrioxamine E | |
| Iron |
Mechanistic Principles of Fhub Protein Mediated Ferric Hydroxamate Transport
Energy Coupling and ATP-Hydrolysis Mechanisms Driving FhuB Function
The transport of ferric hydroxamates across the inner membrane is an energetically unfavorable process that is directly fueled by the hydrolysis of ATP. This energy coupling is managed by the FhuC protein, which is the nucleotide-binding domain (NBD) of the Fhu ABC transporter. FhuC contains highly conserved ATP-binding domains and physically interacts with the FhuB protein, the transmembrane domain (TMD) of the system. nih.govnih.gov
The mechanism is characteristic of ABC import systems:
ATP Binding: Two molecules of FhuC are thought to associate with the cytoplasmic face of FhuB. The binding of ATP to FhuC induces a conformational change, causing the two FhuC subunits to form a closed dimer.
Signal Transduction: This dimerization transmits a conformational change through the FhuB protein, which is essential for the subsequent steps of substrate translocation.
ATP Hydrolysis: Following substrate translocation, ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis event resets the transporter by causing the FhuC dimer to dissociate, returning FhuB to its initial conformation, ready for another transport cycle. fiveable.mekhanacademy.org
The energy released from ATP hydrolysis is not used to directly modify the substrate but to drive the conformational changes within the FhuB protein that facilitate the movement of the substrate across the membrane. fiveable.menih.gov The apparent stoichiometry for periplasmic binding protein-dependent transport systems is generally one to two molecules of ATP hydrolyzed for every molecule of substrate transported into the cytoplasm. nih.gov
Conformational Dynamics of FhuB Protein during Substrate Translocation
The translocation of the iron-hydroxamate complex is mediated by significant conformational changes in the FhuB protein, which functions as the channel-forming component of the transporter. These dynamics are driven by the binding and hydrolysis of ATP by the associated FhuC subunits. nih.gov
The transport cycle involves a transition between two principal conformational states:
Outward-facing conformation: In its initial state, the substrate-binding site of FhuB is open to the periplasm. This allows the ferric hydroxamate-loaded FhuD protein to dock with the periplasmic loops of FhuB.
Inward-facing conformation: The binding of ATP to FhuC and the subsequent dimerization of the NBDs trigger a major structural rearrangement in FhuB. This change closes the periplasmic side of the channel and simultaneously opens a pathway to the cytoplasm, effectively moving the binding site and the substrate across the membrane.
This "alternating access" model ensures that a continuous channel through the membrane is never formed, preventing the leakage of ions and other molecules. The release of ADP and Pi following hydrolysis allows FhuB to reset to its outward-facing conformation. The structure of FhuB is notable in that it consists of two homologous halves, each containing multiple transmembrane helices, which likely move in a coordinated, domain-swapped manner to facilitate this process. nih.govnih.gov
Substrate Recognition and Specificity through Coordinated Actions of Fhu System Components
Substrate specificity in the Fhu system is primarily determined by the periplasmic binding protein, FhuD. nih.gov This protein is responsible for initially capturing various iron(III)-hydroxamate compounds, such as ferrichrome, from the periplasmic space. The transport process is a highly coordinated sequence of recognition events involving all three Fhu components. uniprot.org
Initial Binding (FhuD): FhuD scans the periplasm for its specific substrates. Upon binding a ferric hydroxamate molecule, FhuD undergoes a conformational change.
Recognition by Transporter (FhuB): The substrate-loaded FhuD protein then interacts with the periplasmic surface of the FhuB transporter. uniprot.org This interaction is specific and of higher affinity than the interaction with unloaded FhuD, which signals that a substrate is ready for transport. uniprot.org
Signal to ATPase (FhuC): The docking of the loaded FhuD onto FhuB is believed to induce a conformational change in FhuB that is transmitted to the cytoplasmic FhuC subunits. This signal stimulates the ATPase activity of FhuC, initiating the energy-dependent translocation step. nih.gov
This cascade of interactions ensures that ATP hydrolysis is tightly coupled to the presence of the substrate, preventing wasteful energy expenditure. Mutagenesis studies have identified specific residues on the surface of FhuD that are critical for its interaction with FhuB, highlighting the importance of this specific protein-protein recognition step for transport function.
| Component | Location | Primary Function in Substrate Recognition |
| FhuD | Periplasm | Binds specific iron(III)-hydroxamate siderophores. |
| FhuB | Cytoplasmic Membrane | Recognizes and docks the substrate-loaded FhuD protein. |
| FhuC | Cytoplasm (membrane-associated) | Receives signal from FhuB to initiate ATP hydrolysis. |
Proposed Models for Iron-Hydroxamate Translocation Across the Inner Membrane
The prevailing model for translocation by the FhuB/FhuC/FhuD system is the alternating access model , which is common to most ABC transporters. FhuB, the integral membrane protein, forms the translocation pathway. It is a large protein that shows homology between its amino-terminal and carboxy-terminal halves, indicating it arose from a gene duplication and fusion event. nih.gov Each half folds into a domain containing multiple transmembrane helices, and together they form the channel. nih.gov
The proposed translocation steps are:
Resting State: FhuB is in an outward-facing conformation, ready to accept the substrate. The FhuC subunits are associated with FhuB in the cytoplasm in an open, ADP-bound, or nucleotide-free state.
Substrate Binding: Ferrichrome-loaded FhuD binds to the periplasmic loops of FhuB.
Power Stroke: This binding, coupled with ATP binding to FhuC, causes the FhuC subunits to dimerize. This dimerization drives a large conformational change in FhuB, shifting it to an inward-facing conformation. The substrate is released from FhuD and passed into the translocation channel of FhuB.
Substrate Release: In the inward-facing state, the affinity for the substrate is lowered, and the ferric hydroxamate is released into the cytoplasm.
Resetting the Transporter: ATP is hydrolyzed to ADP + Pi, which destabilizes the FhuC dimer. The FhuC subunits separate, and FhuB reverts to its outward-facing conformation, releasing the now-empty FhuD protein back into the periplasm. The transporter is now ready for another cycle.
Role of Intra- and Intermolecular Interactions in FhuB Transport Activity
The function of the FhuB protein is critically dependent on a network of precisely orchestrated intra- and intermolecular interactions.
Intermolecular Interactions:
FhuB-FhuD Interaction: This is the key substrate recognition step at the membrane. The interaction between specific periplasmic loops of FhuB and the surface of substrate-loaded FhuD is essential for initiating transport. uniprot.org
FhuB-FhuC Interaction: The physical association between the cytoplasmic loops of FhuB and the FhuC ATPase is the basis of energy coupling. nih.gov Conformational changes in FhuB are transmitted to FhuC to regulate its ATPase activity, and conversely, the nucleotide-dependent state of FhuC dictates the conformation of FhuB. nih.gov Studies with inactive FhuC mutants have shown they can interfere with the function of the wild-type protein, confirming a direct and essential physical interaction. nih.gov
Intramolecular Interactions:
Interaction between FhuB Halves: FhuB is composed of two homologous domains, FhuB(N) and FhuB(C). nih.gov These two halves must interact dynamically with each other to form the translocation pathway. The alternating access mechanism requires a coordinated movement of these two domains, where one interface opens while another closes. The ability of each half to fold independently into the membrane is a prerequisite for their assembly into a functional unit. nih.gov
Conformational Changes within FhuB: The binding and release of the substrate and the energy input from FhuC drive substantial intramolecular rearrangements of the transmembrane helices within FhuB. These movements are what physically propel the substrate across the lipid bilayer.
The interplay between these interactions ensures the unidirectional and efficient transport of iron-hydroxamate complexes into the cell.
| Interaction Type | Interacting Components | Functional Significance |
| Intermolecular | FhuB (periplasmic loops) ↔ FhuD | Substrate delivery and initiation of transport cycle. |
| Intermolecular | FhuB (cytoplasmic loops) ↔ FhuC | Energy coupling and signal transduction. |
| Intramolecular | FhuB N-terminal half ↔ FhuB C-terminal half | Formation and dynamic reshaping of the translocation channel. |
Genetic and Regulatory Control of Fhub Gene Expression
Transcriptional Regulation of the fhu Operon by Iron Availability
The transcription of the fhu operon, including the fhuB gene, is strongly influenced by the availability of iron in the environment. Under conditions of low iron concentration, the fhu operon is transcribed at higher levels to facilitate the uptake of iron chelated by siderophores. mdpi.com Conversely, when iron is abundant, the transcription of the fhu operon is repressed. This inverse relationship between iron availability and fhu operon expression is a key mechanism for maintaining iron homeostasis in E. coli. oup.com Studies using techniques like DNA microarrays have shown that genes involved in ferrichrome transport, including fhuA, fhuD, fhuC, and fhuF, are significantly up-regulated when E. coli cells are subjected to low iron stress. nih.gov
Involvement of Iron-Responsive Regulatory Proteins (e.g., Fur) in fhuB Regulation
The primary iron-responsive regulatory protein involved in the transcriptional control of the fhu operon is the Ferric uptake regulator, known as Fur. oup.comuniprot.org Fur acts as a global negative regulator of iron uptake genes. uniprot.orgcaister.com In the presence of sufficient intracellular iron, which typically exists as ferrous iron (Fe2+), Fur binds Fe2+ as a cofactor. mdpi.comuniprot.orgcaister.com The Fur-Fe2+ complex then binds to specific DNA sequences, called "Fur-boxes," located in the promoter regions of iron-regulated genes, including those in the fhu operon. oup.comcaister.com This binding represses the transcription of these genes, thereby reducing the production of iron uptake proteins like FhuB. oup.comuniprot.org When iron levels are low, Fur is not bound to Fe2+, and its affinity for the Fur-box is reduced, leading to the derepression of the fhu operon and increased transcription of fhuB. oup.comcaister.com The consensus Fur-binding site in E. coli has been identified through experimental methods. oup.comcaister.com
Post-Transcriptional and Post-Translational Modulations Affecting FhuB Protein Levels and Activity
While transcriptional regulation by Fur is the primary control mechanism for fhuB expression, post-transcriptional and post-translational mechanisms can also play a role in fine-tuning FhuB protein levels and activity. Post-transcriptional regulation, which occurs after transcription but before translation, can involve mechanisms like the binding of small non-coding RNAs (sRNAs) or RNA-binding proteins to mRNA, affecting mRNA stability or translation efficiency. frontiersin.orgplos.org The RNA-binding protein Hfq is a global regulator involved in post-transcriptional control in E. coli and can influence the stability and translation of various mRNAs. frontiersin.orgresearchgate.netnih.govelifesciences.org While direct evidence specifically detailing the post-transcriptional regulation of fhuB mRNA by sRNAs or RNA-binding proteins is not extensively highlighted in the provided text, post-transcriptional control is a known mechanism for regulating gene expression in E. coli. plos.orgnih.govdntb.gov.uafrontiersin.org
Post-translational modifications (PTMs) are chemical modifications to a protein after it has been synthesized. These modifications can alter a protein's activity, stability, localization, or interactions with other molecules. gbiosciences.com Common PTMs include phosphorylation, glycosylation, methylation, and ubiquitination. gbiosciences.com E. coli expression systems are generally less capable of performing complex eukaryotic-like PTMs such as extensive glycosylation, hydroxylation, amidation, sulfation, or palmitation compared to eukaryotic expression systems. gbiosciences.com However, some basic PTMs can occur. The provided information does not specifically detail any known post-translational modifications that directly affect the FhuB protein in E. coli. The interaction between FhuB and FhuC has been demonstrated, suggesting a coordinated activity, which could potentially be subject to modulation through protein-protein interactions or conformational changes rather than direct covalent modifications of FhuB itself. nih.gov
Structural Insights into Fhub Protein and the Fhucdb Complex
Domain Architecture and Conserved Motifs of FhuB Protein
FhuB is an integral membrane protein composed of covalently linked halves, FhuB(N) and FhuB(C), which can still function even when expressed as separate polypeptide chains nih.govnih.gov. This suggests a pseudo-heterodimeric arrangement within the membrane nih.gov. Topological studies predict that FhuB contains 20 transmembrane helices, with both the N- and C-termini located in the cytoplasm researchgate.netmicrobiologyresearch.org.
FhuB, as a transmembrane subunit of a periplasmic binding protein-dependent ABC transporter, contains conserved motifs typical of this protein family nih.govnih.gov. A prominent cytoplasmic loop in each transmembrane domain contacts the ABC ATPase subunit (FhuC) and represents a conserved motif nih.govembopress.org. In the "siderophore family" of PBT proteins, which includes FhuB, a conserved region is located approximately 90 amino acids from the C-terminus and is also oriented towards the cytoplasm microbiologyresearch.org. This region is thought to be a putative ATPase interaction loop microbiologyresearch.org. Analysis of the FhuB protein sequence has identified FecCD and ABC-3 transport family motifs researchgate.net. The FecCD motifs are located near the N-terminal and C-terminal regions of the protein researchgate.net.
Amino acid residues 60 and 426 in the E. coli FhuB polypeptide chain have been identified as potentially key positions important for the interaction between the FhuB(N) and FhuB(C) halves nih.gov. Conserved regions within FhuB(N) and FhuB(C), typical of PBT-related integral membrane proteins, are suggested to be primarily involved in interaction with FhuC nih.gov.
Crystallographic Studies of FhuB and Related ABC Transporter Components
While high-resolution crystallographic studies of the full-length E. coli FhuB protein itself are limited due to its integral membrane nature, crystallography has been instrumental in resolving the structures of other components of siderophore uptake systems and related ABC transporters. For instance, the crystal structure of the periplasmic binding protein FhuD from E. coli has been determined in complex with various hydroxamate-type siderophores and the antibiotic albomycin (B224201) capes.gov.brnih.gov. These studies revealed that FhuD has a bilobal structure with a shallow binding pocket between the two domains capes.gov.brnih.gov. Crystallography of other ABC transporters, such as the E. coli BtuCD vitamin B12 transporter, has provided frameworks for understanding the general architecture and mechanisms of this protein family, including the arrangement of transmembrane domains and their interaction with ATP-binding cassettes colorado.edu.
Computational Modeling and Molecular Dynamics Simulations of FhuB Protein Dynamics
While specific details on extensive computational modeling and molecular dynamics simulations focused solely on FhuB from the provided search results are limited, these techniques are generally used to complement experimental structural data for membrane proteins and transporter complexes biorxiv.org. Molecular dynamics simulations can provide insights into the flexibility and conformational changes of FhuB within the membrane environment, the dynamics of the translocation pathway, and the interactions between FhuB and its binding partners (FhuC and FhuD) biorxiv.org. Such simulations can help to understand the dynamic nature of substrate translocation and the coupling between ATP hydrolysis by FhuC and the conformational changes in FhuB. The cryo-EM structure showing the inward-open conformation provides a starting point for such simulations to explore the transport cycle researchgate.netnih.gov.
Structural Determinants of Substrate Binding and Translocation Specificity within FhuB
Substrate binding specificity in the FhuCDB system is initially determined by the periplasmic binding protein FhuD, which accepts a variety of hydroxamate-type siderophores nih.govuniprot.org. FhuD then delivers the bound siderophore to FhuB uniprot.org. The cryo-EM structure of the FhuCDB complex revealed a substrate translocation pathway within FhuB nih.govnih.govproteopedia.orgrcsb.org. Unique arrangements of residues, particularly layers of methionines, were observed within this pathway nih.govnih.govproteopedia.orgrcsb.org. Mutagenesis studies based on the structural information have been used to interrogate the importance of specific residues in FhuB for its function nih.govnih.govproteopedia.orgrcsb.org.
Interactions between FhuB and FhuD are crucial for substrate translocation uniprot.orguniprot.org. FhuB interacts with substrate-loaded FhuD more strongly than with FhuD alone uniprot.org. The substrate-binding site in FhuD becomes occupied by loops from FhuB and water molecules upon complex formation nih.govbiorxiv.org. Specific interactions between residues in FhuD and FhuB have been identified, including hydrogen bonds and a hydrogen bonding network involving water molecules that stabilize the interaction biorxiv.org. These interactions are critical for the association of FhuD and FhuB and the subsequent delivery of the substrate to the translocation pathway within FhuB biorxiv.org. Loops from FhuB appear to play a role in scooping out substrates from FhuD and delivering them to the transmembrane domain biorxiv.org.
The translocation pathway within FhuB is formed by its transmembrane helices nih.govresearchgate.net. The observed inward-open conformation in the cryo-EM structure suggests a mechanism where the periplasmic gate is closed, and the cytoplasmic gate is open, allowing the release of the substrate into the cytoplasm after transport across the inner membrane researchgate.netnih.gov.
Functional Interplay and System Integration of Fhub in Iron Metabolism
Coordination of FhuB with Outer Membrane Receptors (e.g., FhuA, TonB complex)
The journey of a ferric hydroxamate molecule, such as ferrichrome, into an E. coli cell begins at the outer membrane. This initial step is mediated by the outer membrane receptor FhuA. asm.orgscispace.com FhuA is a TonB-dependent transporter, meaning its function is energized by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane. core.ac.ukum.es The binding of ferrichrome to FhuA induces a conformational change in the receptor, which is then recognized by the TonB complex. core.ac.ukum.es The interaction between the TonB box region of FhuA and the TonB protein is thought to provide the energy required to open a channel through the FhuA barrel, allowing the ferric siderophore to enter the periplasm. core.ac.ukum.es
Once in the periplasm, the ferric hydroxamate is captured by the periplasmic binding protein, FhuD. nih.govasm.org FhuD then shuttles the substrate across the periplasmic space to the inner membrane, where it interacts directly with the FhuB protein. nih.govnih.gov While FhuB does not directly interact with the outer membrane components FhuA or the TonB complex, its function is inextricably linked to their activity. The rate of transport across the outer membrane, dictated by FhuA and TonB, determines the availability of substrate for the FhuD-FhuB interaction. asm.org Therefore, the entire transport cascade is a coordinated, sequential process where FhuB acts as the final gateway into the cytoplasm, relying on the upstream activities of FhuA and the TonB complex to receive its substrate. scispace.com
Sequential Steps of Ferric Hydroxamate Transport from Extracellular Space to Cytoplasm
The transport of ferric hydroxamates from the outside of the cell to the cytoplasm is a multi-step process involving a series of protein-protein and protein-ligand interactions across different cellular compartments.
Binding to Outer Membrane Receptor: The process is initiated when a ferric hydroxamate siderophore, like ferrichrome, binds with high affinity to the FhuA receptor embedded in the outer membrane. scispace.com
TonB-Dependent Translocation into the Periplasm: The ligand-bound FhuA undergoes a conformational change that is recognized by the TonB-ExbB-ExbD complex. This complex harnesses the energy from the inner membrane's proton motive force to actively transport the ferric hydroxamate across the outer membrane and into the periplasmic space. core.ac.ukum.es
Periplasmic Shuttling by FhuD: In the periplasm, the ferric hydroxamate is bound by the soluble periplasmic binding protein, FhuD. nih.govasm.org FhuD has a high affinity for various hydroxamate siderophores and acts as a shuttle service, delivering the substrate from the inner face of the outer membrane to the cytoplasmic membrane. nih.govresearchgate.net
Interaction with the FhuB Permease: The substrate-loaded FhuD protein docks with the FhuB protein, the integral membrane permease of the Fhu ABC transporter. core.ac.ukfrontiersin.org Studies using synthetic peptides have shown that FhuD interacts with specific regions of FhuB, including a periplasmic loop and a transmembrane segment. frontiersin.org This interaction is a crucial recognition step that initiates the translocation process across the inner membrane.
ATP Hydrolysis and Translocation: The docking of substrate-loaded FhuD onto FhuB is believed to trigger a conformational change that is transmitted to the associated ATPase component, FhuC, located on the cytoplasmic side of the membrane. nih.govresearchgate.net This signal prompts FhuC to hydrolyze ATP, providing the energy required to open a channel through FhuB and drive the ferric hydroxamate into the cytoplasm. researchgate.netresearchgate.net
Iron Release: Once inside the cytoplasm, the iron must be released from the siderophore to be utilized by the cell. This is thought to occur via reduction of Fe(III) to Fe(II), as siderophores have a much lower affinity for the ferrous form of iron. asm.org The now iron-free siderophore may then be recycled. asm.org
Contribution of FhuB to Maintaining Intracellular Iron Homeostasis
FhuB, as a key component of an iron acquisition system, plays a significant role in maintaining intracellular iron homeostasis. The expression of the fhu operon, which includes fhuA, fhuB, fhuC, and fhuD, is tightly regulated by the global ferric uptake regulator, Fur. scispace.comresearchgate.netumsida.ac.id
Under iron-replete conditions, the Fur protein binds to ferrous iron (Fe²⁺), acting as a co-repressor. mdpi.comnih.gov The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the fhu operon, repressing its transcription. nih.gov This prevents the cell from synthesizing the Fhu transport proteins, including FhuB, when iron levels are sufficient, thereby avoiding the toxic effects of iron overload.
Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. The resulting apo-Fur is unable to bind the Fur box, and the repression is lifted. mdpi.com This leads to the transcription of the fhu operon and the synthesis of FhuA, FhuB, FhuC, and FhuD proteins. scispace.comumsida.ac.id The newly synthesized Fhu system can then actively transport available ferric hydroxamates into the cell to replenish intracellular iron stores. By being part of this tightly controlled feedback loop, the FhuB-mediated transport activity is directly coupled to the cell's metabolic needs, ensuring that iron is acquired only when necessary. mdpi.com
Functional Consequences of FhuB Mutations on Iron Uptake Efficiency
Mutations within the fhuB gene can have significant consequences for the efficiency of iron uptake and can confer resistance to sideromycins, which are antibiotics that use siderophore transport systems to enter the cell. nih.govfrontiersin.org Point mutations in conserved regions of FhuB, particularly those predicted to be part of the translocation channel or interaction sites with FhuD or FhuC, can lead to a non-functional transporter. nih.gov
Such mutations often result in an inability to transport ferrichrome, rendering the bacteria unable to utilize it as an iron source. asm.org This phenotype is coupled with resistance to the antibiotic albomycin (B224201), which is structurally similar to ferrichrome and hijacks the Fhu system for entry. nih.govfrontiersin.org The loss of transport activity means the antibiotic can no longer enter the cytoplasm to reach its target. Studies on fhuB mutants have been instrumental in dissecting the function of the transporter, demonstrating that both the N-terminal and C-terminal homologous halves of the FhuB protein are required for its activity. nih.gov
| FhuB Mutation | Phenotypic Consequence | Effect on Iron Uptake | Reference |
|---|---|---|---|
| Point mutations in conserved regions | Resistance to albomycin | Lack of ferrichrome transport | nih.gov |
| Gene deletion or insertion | Resistance to albomycin and salmycin | Inactive transport system | nih.gov |
| Knockout mutation (fhuB null) | Impaired ferrichrome-iron uptake | Reduced transport efficiency | asm.org |
| Mutations in transmembrane or cytoplasmic loop regions | Inhibition of ferrichrome transport when peptides are introduced | Disrupted interaction with FhuD | frontiersin.org |
Crosstalk and Overlap between the Fhu System and Other Iron Transport Pathways in E. coli
E. coli possesses multiple iron transport systems to ensure its survival in diverse environments. Besides the Fhu system for hydroxamates, prominent systems include the Fep system for the catecholate siderophore enterobactin, the Fec system for ferric citrate, and the Feo system for ferrous iron (Fe²⁺). core.ac.ukresearchgate.net While these systems are often specific for their primary substrates, there is evidence of functional redundancy and crosstalk.
The primary level of crosstalk is through co-regulation by the Fur protein. researchgate.netresearchgate.net Fur controls the expression of most iron acquisition systems, ensuring a coordinated response to iron availability. researchgate.net When iron is scarce, Fur repression is lifted from multiple systems simultaneously, allowing the bacterium to scavenge iron from various available sources.
Functional redundancy is particularly evident among the siderophore uptake systems in pathogenic E. coli (UPEC). Studies have shown that mutants lacking a single siderophore receptor, such as FepA (catecholate) or IroN (salmochelin), can often still colonize the host, suggesting that other systems can compensate. However, this redundancy is not absolute and can be niche-specific. For example, the yersiniabactin (B1219798) (FyuA) and aerobactin (B1664392) (IutA) systems appear to contribute more significantly to UPEC iron acquisition in vivo than some catecholate receptors. The Fhu system, being part of the core E. coli genome, provides a foundational capacity for hydroxamate uptake, which can be supplemented by other systems acquired through horizontal gene transfer.
While the outer membrane receptors show high specificity, the inner membrane ABC transporters exhibit somewhat lower specificity, being able to transport a class of related compounds. researchgate.net For instance, the FhuBCD complex transports various hydroxamates that enter the periplasm via different outer membrane receptors (e.g., FhuA for ferrichrome, FhuE for coprogen). researchgate.net This demonstrates a level of substrate overlap at the inner membrane transport stage. However, there is generally no crossover of substrates between major classes, meaning the Fhu system does not transport catecholates, and the Fep system does not transport hydroxamates. core.ac.ukresearchgate.net
Advanced Methodologies for Fhub Protein Research
Recombinant Expression and Purification Strategies for Membrane Proteins like FhuB
The successful study of FhuB, an integral membrane protein, is critically dependent on obtaining sufficient quantities of pure, functional protein. betalifesci.comnih.gov This presents significant challenges due to the protein's hydrophobic nature and typically low natural abundance. betalifesci.com
Recombinant Expression:
To overcome low expression levels, the fhuB gene is often overexpressed in a host system, most commonly E. coli itself. nih.gov Strains like BL21(DE3) C43 are specifically engineered to handle the expression of toxic membrane proteins. nih.gov Expression is typically induced using Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov A common strategy involves the addition of an affinity tag, such as a polyhistidine-tag (His-tag), to the protein's N- or C-terminus. nih.govmolecularcloud.org This tag facilitates a more straightforward purification process.
Solubilization and Purification:
Following expression, the first step is to disrupt the cells, a process achievable through physical methods like sonication or using a microfluidizer. nih.govmolecularcloud.org The membrane fraction is then isolated and the FhuB protein must be extracted from its native lipid bilayer environment. This is accomplished using detergents that solubilize the protein by forming micelles around its hydrophobic regions. molecularcloud.org The choice of detergent is critical; common examples include n-dodecyl-β-D-maltoside (DDM) and Triton X-100. molecularcloud.org
Once solubilized, a multi-step purification protocol is employed to isolate FhuB from other cellular components. betalifesci.com
Affinity Chromatography: This is often the primary purification step, leveraging the high specificity of the engineered affinity tag (e.g., His-tag) for a resin (e.g., Ni-chelate resin). nih.govmolecularcloud.org
Size-Exclusion Chromatography (SEC): This technique separates proteins based on their size and is used to further purify the sample and remove aggregates. betalifesci.com
Ion-Exchange Chromatography: This method separates proteins based on their net charge and can be used as an additional purification step. betalifesci.com
The goal of these strategies is to obtain a homogenous and functionally active FhuB protein preparation, which is a prerequisite for subsequent structural and functional analyses. betalifesci.com
Liposome Reconstitution and In Vitro Transport Assays for FhuB Functional Analysis
To study the transport function of FhuB in a controlled, minimal system, the purified protein is reconstituted into artificial lipid vesicles known as liposomes, creating proteoliposomes. researchgate.netscielo.br This approach allows for the direct measurement of substrate transport across the membrane, free from the complexities of the cellular environment. researchgate.net
Liposome Reconstitution:
Several methods exist for reconstituting membrane proteins into liposomes, with detergent-mediated reconstitution being a common choice. researchgate.netscielo.br In this process, the purified, detergent-solubilized FhuB protein is mixed with phospholipids (B1166683) that have also been solubilized by a detergent. scielo.br The detergent is then slowly removed, often by dialysis or with adsorbent beads, leading to the spontaneous formation of proteoliposomes where FhuB is embedded in the lipid bilayer. researchgate.netscielo.br A "step-by-step" strategy, where the protein is added to pre-formed liposomes at a specific stage of detergent saturation, can help ensure a unidirectional insertion of the protein into the vesicle membrane. scielo.br
In Vitro Transport Assays:
Once FhuB is successfully reconstituted into proteoliposomes, its transport activity can be assayed directly. For the Fhu system, this typically involves monitoring the uptake of a radiolabeled substrate, such as 55Fe-ferrichrome. nih.gov The assay is initiated by adding the periplasmic binding protein FhuD and the radiolabeled ferrichrome to the external solution of the proteoliposomes. nih.gov At specific time points, the reaction is stopped, and the proteoliposomes are rapidly separated from the external medium by filtration. nih.gov The amount of radioactivity trapped inside the vesicles is then quantified using a scintillation counter, providing a direct measure of transport activity. nih.gov These assays are crucial for confirming the functionality of the purified and reconstituted FhuB and for studying the kinetics and specificity of the transport process. nih.govresearchgate.net
Spectroscopic Techniques (e.g., NMR, EPR) for Probing FhuB Conformations and Dynamics
Spectroscopic methods provide powerful tools for investigating the structure and dynamics of proteins at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a premier method for determining the three-dimensional structures of proteins in solution, providing insights into their native, flexible states. youtube.com While its application to large membrane proteins like FhuB is challenging due to their size and solubility issues, advancements in NMR techniques have expanded its utility. youtube.comelsevier.com For smaller, soluble components of the Fhu system, or for specific domains of FhuB if they can be produced independently, NMR can yield detailed structural information. youtube.com It is also exceptionally well-suited for studying weak protein-protein and protein-ligand interactions by monitoring chemical shift perturbations in the NMR spectrum upon titration of a binding partner. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy:
EPR spectroscopy is a technique that detects molecules with unpaired electrons, making it ideal for studying paramagnetic species. frontiersin.org In the context of the Fhu system, EPR has been used to characterize the FhuF protein, which contains a [2Fe-2S] cluster. caister.comresearchgate.net By analyzing the EPR spectrum, researchers have identified the specific cysteine residues that coordinate the iron-sulfur cluster. caister.com Furthermore, site-directed spin labeling (SDSL) combined with EPR is a powerful approach for probing protein structure and conformational changes. d-nb.info In this method, a stable nitroxide spin label is introduced at a specific site in the protein. frontiersin.org Analysis of the EPR signal can provide information on the local environment and dynamics of that site. Double electron-electron resonance (DEER) experiments, a pulsed EPR technique, can measure distances between two spin labels, providing crucial constraints for structural modeling. d-nb.info High-pressure EPR can also be used to study protein folding and conformational equilibria. nih.gov
Site-Directed and Random Mutagenesis Approaches for Functional Dissection of FhuB
Mutagenesis techniques are indispensable for identifying key amino acid residues and for dissecting the functional roles of different parts of a protein. bio-rad.comelifesciences.org
Site-Directed Mutagenesis:
This technique allows for the precise alteration of the DNA sequence to substitute, delete, or insert specific amino acids in the FhuB protein. bio-rad.com By targeting residues hypothesized to be involved in substrate binding, translocation, or interaction with other proteins (FhuC and FhuD), researchers can directly test their functional importance. d-nb.info For example, studies on the related FhuD protein used site-directed mutagenesis to create variants with altered substrate specificity, identifying a key tryptophan residue involved in binding. nih.gov Similarly, critical residues within FhuB's transmembrane domains or loops could be mutated to assess their role in forming the translocation channel or in coupling ATP hydrolysis by FhuC to substrate transport. nih.gov The effect of these mutations is then evaluated using in vitro transport assays or by assessing the ability of the mutant protein to support growth on specific iron sources in vivo. nih.govnih.gov
Random Mutagenesis:
In contrast to the targeted approach of site-directed mutagenesis, random mutagenesis introduces mutations throughout the fhuB gene, creating a library of random variants. nih.gov This method is particularly useful for identifying functionally important residues or regions without prior structural or mechanistic hypotheses. The resulting library of mutants can be screened for specific phenotypes, such as loss of transport function or altered substrate specificity. This approach can reveal unexpected functional sites and provide a broader understanding of the protein's structure-function landscape. plos.org Studies have shown that transcription-associated mutagenesis, a natural process that increases under stress, can be more effective at generating protein sequence diversity than purely random mutagenesis. plos.org
Biophysical Characterization of Protein-Protein Interactions within the Fhu System (e.g., FhuB-FhuD, FhuB-FhuC)
The function of the Fhu transporter relies on a coordinated series of interactions between its components. uniprot.org Various biophysical techniques are employed to characterize these interactions in detail. biophysics.orgoup.comnih.gov
FhuB-FhuD Interaction:
The interaction between the transmembrane protein FhuB and the periplasmic binding protein FhuD is the crucial first step for substrate delivery to the transporter. uniprot.org
Cross-linking experiments: Chemical cross-linkers can be used to covalently link interacting proteins in close proximity, providing direct evidence of their association. asm.org Studies have shown that His-tag-labeled FhuD, both with and without its bound substrate, can be cross-linked to FhuB. nih.gov
Protease protection assays: The binding of FhuD to FhuB can shield specific sites on FhuB from degradation by proteases like trypsin and proteinase K. asm.org This protection has been observed experimentally, confirming the interaction. nih.gov
Fluorescence Spectroscopy: The intrinsic tryptophan fluorescence of FhuD changes upon binding to its siderophore substrate. nih.gov While primarily used to study ligand binding to FhuD, similar techniques could potentially probe conformational changes upon interaction with FhuB. nih.govacs.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov
FhuB-FhuC Interaction:
The interaction between FhuB and the ATPase FhuC is essential for coupling the energy of ATP hydrolysis to the transport of the substrate across the membrane. uniprot.org Many of the same techniques used to study the FhuB-FhuD interaction, such as cross-linking, co-purification, SPR, and ITC, can be applied to characterize the FhuB-FhuC complex. nih.gov Recent cryo-electron microscopy (cryo-EM) studies of the entire FhuCDB complex have provided high-resolution structural details of the interaction interfaces between all three components. nih.gov
Table of Interaction Data:
| Interacting Proteins | Technique | Finding/Parameter | Reference |
| FhuB - FhuD | Cross-linking | Direct interaction demonstrated in vivo. | nih.gov |
| FhuB - FhuD | Protease Protection | FhuD protects FhuB from degradation. | nih.gov |
| FhuD - Ferrichrome | Fluorescence Spectroscopy | Kd = 1.0 µM | nih.gov |
| FhuD - Ferric Coprogen (B1513091) | Fluorescence Spectroscopy | Kd = 0.3 µM | nih.gov |
| FhuB - FhuC | Co-expression/Purification | Stable complex formation. | nih.gov |
| FhuCDB Complex | Cryo-Electron Microscopy | Structure of the entire complex solved. | nih.gov |
Advanced Imaging and Microscopy Techniques for FhuB Localization and Dynamics
Visualizing the location and movement of proteins within a living cell provides critical context for their function.
Fluorescence Microscopy:
By fusing a fluorescent protein (like GFP) to FhuB, its localization within the E. coli cell membrane can be visualized. Time-lapse fluorescence microscopy allows for the tracking of protein dynamics, such as diffusion within the membrane or assembly into larger complexes. nih.govnih.gov While the small size of E. coli presents a challenge for conventional light microscopy, advanced techniques bypass this limitation. nih.govnih.gov For instance, researchers can visualize very low copy number complexes, such as the replication machinery, which consists of only a few fluorescently tagged proteins per complex. coolled.com
Atomic Force Microscopy (AFM):
AFM is a high-resolution imaging technique that can visualize the surface topography of materials at the nanoscale. uib.no High-speed AFM (HS-AFM) has been adapted to study living biological samples. labmate-online.com A recently developed technique, high-speed in-line force mapping (HS-iFM), allows for the simultaneous acquisition of high-resolution topographical images and measurements of mechanical properties, such as membrane stiffness, in living bacteria like E. coli. labmate-online.comsciencedaily.com This could potentially be used to observe changes in the membrane architecture surrounding FhuB transporters during their functional cycle or to map the distribution of protein complexes on the cell surface. labmate-online.com Researchers have used HS-iFM to observe dynamic hole structures on the E. coli surface during cell division, which could be related to outer membrane protein complexes. labmate-online.comsciencedaily.com
Electron Microscopy (EM):
While traditional EM requires sample fixation, which kills the cell, cryo-electron microscopy (cryo-EM) has revolutionized structural biology. labmate-online.com As mentioned, single-particle cryo-EM was used to determine the high-resolution structure of the entire FhuCDB complex, revealing the intricate arrangement of the FhuB transmembrane domain and its interfaces with FhuC and FhuD. nih.gov
These advanced methodologies, from recombinant protein production to high-resolution imaging and biophysical characterization, provide a comprehensive framework for elucidating the structure, function, and dynamics of the FhuB protein and its role within the Fhu iron transport system.
Evolutionary and Comparative Perspectives of Fhub Protein
Phylogenetic Analysis of FhuB Homologs Across Diverse Bacterial Species
Phylogenetic analysis of FhuB homologs across a wide range of bacterial species provides insights into the evolutionary history and relationships of this important transport protein. Studies involving the comparison of gene sequences, such as those homologous to E. coli genes like rho, have revealed that certain core genes are widely distributed across diverse bacterial phyla, suggesting their presence in common ancestors nih.govnih.gov. While specific phylogenetic analyses focused solely on FhuB across an extremely broad range of bacteria were not extensively detailed in the search results, the principle of using gene homology and sequence comparison to infer evolutionary relationships is well-established in bacterial phylogenetics plos.org. The conservation of the fhuCDB genes within the fhu operon in Salmonella and Escherichia suggests a shared evolutionary history for this cluster nih.gov. In contrast, the outer membrane receptor FhuA shows a different evolutionary pattern compared to FhuCDB nih.gov.
Conservation and Divergence of FhuB Structure and Function in Enterobacteriaceae
Within the Enterobacteriaceae family, which includes Escherichia and Salmonella, the fhuACDB locus generally exhibits high conservation nih.gov. Despite this, there can be variations, such as fragmented fhuA gene sequences in some serovars, although the gene vestiges can still be traced alongside the fhuCDB genes within the same operon nih.gov. A phylogenetic tree of FhuB proteins from representative Salmonella and Escherichia strains is consistent with the established evolutionary patterns of these species, suggesting a degree of conservation reflecting their taxonomic relationship nih.gov. This is in contrast to FhuA, where the phylogenetic tree does not follow the same pattern, indicating different evolutionary pressures nih.gov.
The FhuCDB complex in E. coli functions as an ATP-binding cassette (ABC) importer responsible for the uptake of ferrichrome, a hydroxamate-type siderophore nih.gov. The complex consists of two ATP-binding proteins (FhuC), a transmembrane protein (FhuB), and a solute-binding protein (FhuD) uniprot.org. FhuB is the transmembrane component with a substrate translocation pathway nih.gov. While the core function of transporting ferric hydroxamates is conserved, there can be divergence in substrate specificity among FhuB homologs in other Gram-negative bacteria, where they may transport a broader range of hydroxamate siderophores beyond ferrichrome, including aerobactin (B1664392) and coprogen (B1513091) nih.gov. Structural studies, such as cryo-EM of the E. coli FhuCDB complex, reveal unique structural features in FhuB, like layers of methionine residues in the transport pathway, providing insights into the molecular basis of siderophore transport nih.gov.
Comparative Genomics of Ferric Hydroxamate Uptake Systems
Comparative genomics reveals the presence and variation of ferric hydroxamate uptake systems across different bacterial species. Beyond E. coli, the Fhu system, including components like FhuB, has been identified in other bacteria such as Serratia marcescens and Mammaliicoccus sciuri asm.org. These systems are crucial for the uptake of ferrichrome and other Fe³⁺ compounds from the periplasm asm.org. Comparative genomic analyses of metal-tolerant bacteria, for instance, highlight the presence of the FhuBCD system alongside other iron uptake pathways like Feo (ferrous iron transport) and Sit (Salmonella iron transporter) systems, indicating diverse strategies for iron acquisition in different organisms asm.orgfrontiersin.org. The distribution and types of iron uptake systems, including TonB-dependent receptors like those involved in siderophore uptake, vary across different bacterial taxa and environmental niches, reflecting adaptations to different iron availability conditions frontiersin.orgnih.gov.
Evolutionary Pressures Shaping FhuB Protein Adaptation and Substrate Specificity
Evolutionary pressures play a significant role in shaping the adaptation and substrate specificity of bacterial proteins, including those involved in iron uptake. While FhuA, the outer membrane receptor, is hypothesized to be under selection pressures independent of the FhuCDB cluster, potentially driven by factors like bacteriophage binding, FhuB and FhuD may exhibit broader ligand specificity in some species nih.gov. The evolution of transporter substrate specificity can involve the adaptation to related but distinct ligands or the optimization of promiscuous side activities elifesciences.orgmicrobialcell.com. Changes in amino acid sequences, particularly in regions involved in substrate binding and translocation, contribute to altered specificity nih.govelifesciences.org. The conservation of the fhuCDB genes in Salmonella and Escherichia suggests a relatively stable evolutionary trajectory for this part of the system compared to the more variable fhuA gene nih.gov.
Broader Implications in E. Coli Physiology
Contribution of FhuB-Mediated Iron Uptake to E. coli Growth and Metabolic Fitness
Iron is indispensable for a wide array of cellular functions in E. coli, including DNA synthesis, respiration, and the activity of many enzymes ontosight.aiontosight.ai. As iron availability in the environment or host can be limited, efficient iron acquisition systems are critical for bacterial survival and growth ontosight.airesearchgate.net. The FhuB-mediated transport of ferric-hydroxamate siderophores, such as ferrichrome, provides a vital route for E. coli to acquire this essential element, particularly under iron-limited conditions ontosight.ainih.govasm.org.
Role of FhuB in Cellular Response to Iron Starvation and Stress Adaptation
Iron starvation is a common stress encountered by E. coli in various environments, including within a host organism researchgate.netnih.govfrontiersin.org. In response to low iron levels, E. coli activates complex regulatory networks to enhance iron uptake capabilities and conserve intracellular iron. The expression of the fhu operon, including fhuB, is typically upregulated under iron-limiting conditions, primarily controlled by the ferric uptake regulator (Fur) protein researchgate.netasm.org.
Fur acts as a repressor when bound to ferrous iron (Fe²⁺). Under iron starvation, the intracellular concentration of Fe²⁺ decreases, leading to the dissociation of Fur from the operator regions of iron uptake genes, thereby allowing their transcription researchgate.netpnas.org. This regulatory mechanism ensures that the FhuCDB transporter, including FhuB, is produced at higher levels when iron is scarce, facilitating the scavenging of available ferric-hydroxamate siderophores researchgate.net.
Beyond direct uptake, the iron starvation response involves a broader metabolic adaptation. While FhuB's primary role is in transport, its increased expression is part of this coordinated stress response, enabling the bacterium to acquire the necessary iron to maintain essential metabolic functions and enhance survival during periods of scarcity nih.govfrontiersin.org. This adaptation can involve downregulating non-essential iron-containing proteins and prioritizing iron for critical processes pnas.org.
Impact of FhuB Activity on E. coli Virulence and Pathogenesis
Iron acquisition is a critical factor for the virulence of many bacterial pathogens, including pathogenic strains of E. coli researchgate.netresearchgate.netnih.gov. Within a host, the concentration of free iron is extremely low due to its sequestration by host proteins like transferrin and lactoferrin nih.govtermedia.pl. To overcome this nutritional immunity, pathogenic bacteria deploy high-affinity iron uptake systems, including siderophore-mediated transport researchgate.net.
The FhuCDB system, and specifically FhuB as its inner membrane component, plays a role in the ability of some pathogenic E. coli strains to acquire iron within the host environment termedia.pl. While other iron acquisition systems also contribute to virulence, the FhuB-mediated uptake of hydroxamate siderophores can be particularly important depending on the specific host niche and the types of siderophores available or produced by the pathogen itself researchgate.netresearchgate.net.
FhuB as a Model System for Understanding Membrane Protein Transport and ABC Transporter Mechanisms
FhuB is a member of the large and diverse family of ABC transporters, which are responsible for the ATP-dependent translocation of a wide variety of substrates across biological membranes uniprot.orgnih.govgenome.jp. As an integral membrane protein within the FhuCDB complex, FhuB serves as a valuable model for studying the structure and mechanism of this important class of transporters nih.govrcsb.org.
The FhuCDB system, specifically the interaction between the periplasmic binding protein FhuD and the transmembrane protein FhuB, along with the ATPase FhuC, provides insights into how substrate binding energy is coupled to transport across the inner membrane nih.govdntb.gov.ua. FhuB is a polytopic integral membrane protein, with each of its two homologous halves predicted to contain multiple membrane-spanning regions nih.govdntb.gov.ua. Studies on the transmembrane topology and subunit interactions within the FhuCDB complex have contributed to the understanding of the structural organization and functional dynamics of ABC importers nih.govnih.govrcsb.orgembopress.org.
Research utilizing techniques such as site-directed mutagenesis, cross-linking, and structural analysis (including cryo-electron microscopy) of the FhuCDB complex has provided detailed information about the regions of FhuB that interact with FhuD and FhuC, and how these interactions facilitate the translocation of the siderophore across the membrane nih.govrcsb.org. The study of FhuB continues to advance our knowledge of the general principles governing substrate recognition, conformational changes, and energy coupling in ABC transporters, which are fundamental processes in cellular physiology across all domains of life genome.jprcsb.org.
Interactive Data Table: Components of the E. coli Ferric Hydroxamate Uptake System
| Component | Gene | Location | Function |
| FhuA | fhuA | Outer Membrane | Receptor for ferric-hydroxamate siderophores |
| FhuD | fhuD | Periplasm | Binds ferric-hydroxamate and interacts with FhuB |
| FhuB | fhuB | Inner Membrane | Transmembrane permease, translocates siderophore |
| FhuC | fhuC | Inner Membrane (cytoplasmic face) | ATPase, provides energy for transport |
Note: This table provides a simplified overview of the FhuCDB system components.
Interactive Data Table: Impact of Iron Availability on fhu Gene Expression (Illustrative Example)
| Condition | Relative fhuB Gene Expression Level |
| Iron-Sufficient | Low |
| Iron-Starvation | High |
Note: This table is illustrative based on the known regulation of the fhu operon by Fur under iron starvation. Actual expression levels can vary depending on the specific experimental conditions and strain. researchgate.netasm.org
Future Research Avenues and Methodological Advancements in Fhub Protein Studies
High-Resolution Structural Elucidation of Transient Functional States of FhuB
While structural studies, including recent cryo-electron microscopy (cryo-EM) analyses, have provided insights into the architecture of the FhuCDB complex, often in an inward-open conformation, a comprehensive understanding requires resolving the transient structural states FhuB undergoes during the transport cycle. nih.govrcsb.org The FhuCDB complex, responsible for importing ferrichrome, has been visualized at resolutions such as 3.4 Å using cryo-EM, revealing features like the substrate translocation pathway within the FhuB monomer and unique residue arrangements, including layers of methionines. nih.govrcsb.org
Future research should focus on applying advanced cryo-EM techniques, such as time-resolved cryo-EM, to capture FhuB in various conformations associated with substrate binding, ATP hydrolysis by FhuC, and interaction with the periplasmic binding protein FhuD and the outer membrane receptor FhuA. nih.govontosight.ainih.gov Techniques like single-particle cryo-EM have been successful in determining structures of related transporters and the FhuCDB complex itself, providing a foundation for studying dynamic states. nih.govrcsb.org Furthermore, integrating structural data with computational approaches like molecular dynamics simulations can provide insights into the flexibility and conformational changes of FhuB and its interacting partners, such as the periplasmic binding protein FhuD. nih.gov
Such studies could yield high-resolution structural data detailing the transitions between apo, substrate-bound, and ATP-bound states, potentially revealing the molecular basis for substrate translocation and energy coupling. This could involve capturing intermediate states of the FhuCDB complex during the transport cycle.
| Technique | Information Gained | Potential Resolution (Å) |
| Time-Resolved Cryo-EM | Structural intermediates during transport cycle | Sub-nanometer |
| Single-Particle Cryo-EM | High-resolution structures of specific states | ~2-4 Å nih.govrcsb.org |
| Molecular Dynamics Simulations | Protein flexibility, conformational changes, interactions | Atomic level |
| X-ray Crystallography | High-resolution static structures (if crystals can be obtained) | Atomic level |
Systems Biology Approaches for Comprehensive Understanding of FhuB Regulatory Networks
FhuB is part of the complex iron acquisition system in E. coli, and its expression and activity are tightly regulated in response to iron availability and other environmental cues. ontosight.ainih.gov Future research should employ systems biology approaches to fully map and understand the regulatory networks governing fhuB expression and the activity of the FhuCDB complex. This involves integrating various types of 'omics' data, including transcriptomics, proteomics, and metabolomics, under different iron conditions and in the presence of other relevant environmental factors or stresses. escholarship.orgnih.govoup.com
Studies could investigate the role of global transcription factors, small RNAs, and post-transcriptional modifications in controlling fhuB expression. For instance, the ferric uptake regulator (Fur) is a key transcription factor involved in iron homeostasis and regulates genes including fhuB. oup.com Understanding the nuances of Fur regulation across different E. coli strains could reveal diversity in iron acquisition strategies. oup.com Additionally, exploring the interplay between iron regulation and other cellular processes, such as stress responses, could provide a holistic view of FhuB's role within the cellular network. nih.gov
| Data Type | Information Provided | Relevance to FhuB Studies |
| Transcriptomics | Gene expression levels | Regulation of fhuB transcription |
| Proteomics | Protein abundance and modifications | FhuB protein levels, complex formation, post-translational control |
| Metabolomics | Cellular metabolite concentrations | Impact of iron uptake on metabolism, siderophore production |
| Interactomics | Protein-protein interactions | FhuCDB complex assembly, interaction with regulatory proteins |
| Regulon Analysis | Transcription factor binding sites/targets | Identification of regulators controlling fhuB |
Development of Novel Biosensors and Probes for Real-Time Monitoring of FhuB Activity
Real-time monitoring of FhuB activity in living cells and complex environments presents a significant challenge but is crucial for understanding its dynamic function. Future research should focus on developing novel biosensors and probes specifically designed to report on FhuB activity, substrate binding, or conformational changes in real-time. digital-water.cityusgs.govmicrophotonics.com
Genetically encoded fluorescent biosensors, for example, could be engineered by fusing fluorescent proteins to FhuB or its interacting partners in a way that their fluorescence properties change upon conformational shifts or binding events. nih.gov Alternatively, probes that bind specifically to FhuB in different functional states could be developed. dntb.gov.ua
These biosensors could be applied to study FhuB activity in response to fluctuating iron levels, in different growth phases, or under various stress conditions. Real-time monitoring in environmental or host-associated settings could provide unprecedented insights into how E. coli acquires iron in its natural niches. usgs.govmicrophotonics.comproteus-instruments.com While current real-time bacterial sensors often focus on general E. coli detection, developing FhuB-specific probes would offer a more targeted approach to understanding iron uptake dynamics. digital-water.cityusgs.govmicrophotonics.comproteus-instruments.com
| Biosensor Type | Principle of Detection | Potential Application in FhuB Studies |
| Genetically Encoded Fluorescent Sensors | Conformational change or binding alters fluorescence | Real-time activity monitoring in live cells |
| FRET-based Biosensors | Energy transfer upon interaction/conformational change | Detecting protein-protein interactions or domain movements |
| Affinity-based Probes | Specific binding to FhuB states | Tracking FhuB localization or activation state |
Exploration of FhuB's Role in E. coli within Complex Microbial Communities
Studies could utilize co-culture experiments, gnotobiotic animal models, and analyses of natural microbial communities (e.g., using metagenomics and metatranscriptomics) to assess fhuB expression and the importance of ferrichrome uptake in these contexts. figshare.comscilit.com Investigating how the presence of other siderophores produced by different species affects FhuB's contribution to iron acquisition is also a critical area. ontosight.ainih.gov
Understanding FhuB's function within a community context can shed light on the ecological strategies employed by E. coli for nutrient acquisition and could have implications for understanding colonization, competition, and pathogenesis. ontosight.aicore.ac.uk
| Research Approach | Information Gained | Relevance to FhuB in Communities |
| Co-culture experiments | Competitive iron uptake dynamics between species | How FhuB contributes to E. coli fitness in mixed cultures |
| Metagenomics/Metatranscriptomics | Presence and expression of fhuB in natural samples | fhuB activity in different environments and community compositions |
| Gnotobiotic animal models | Role of FhuB in colonization and persistence in a host | Importance of ferrichrome uptake in host-associated communities |
| Siderophore profiling | Types and quantities of siderophores in the environment | Availability of FhuB substrates in different niches |
Application of Artificial Intelligence and Machine Learning in Predicting FhuB Function and Interactions
Future research can leverage ML algorithms to predict:
Novel substrates or ligands for FhuB.
Previously uncharacterized proteins that interact with FhuB or the FhuCDB complex. string-db.org
Regulatory elements or transcription factors that control fhuB expression under specific conditions. nih.govoup.com
The impact of mutations in fhuB on protein structure, function, or interaction dynamics. researchgate.net
| AI/ML Technique | Potential Application in FhuB Studies | Type of Data Used |
| Protein Function Prediction | Identifying novel functions or substrates of FhuB | Sequence, structure, interaction data ebi.ac.uknih.govnih.govnews-medical.net |
| Protein-Protein Interaction Prediction | Discovering new components of the FhuB interactome | Sequence, structure, co-expression data string-db.org |
| Regulatory Network Inference | Mapping transcriptional and post-transcriptional regulation of fhuB | Transcriptomics, ChIP-seq data nih.govoup.com |
| Molecular Dynamics Simulations (AI-enhanced) | Predicting protein dynamics and conformational changes | Structural data, force field parameters |
| Predictive Modeling | Forecasting FhuB activity or cellular outcomes under different conditions | Multi-omics data, environmental parameters |
Q & A
Q. Methodological Approach :
- Random mutagenesis identified transport-defective mutations in periplasmic loops and transmembrane regions.
- Domain displacement assays demonstrated that wild-type FhuB(N) or FhuB(C) can rescue transport in mutants when co-expressed .
Advanced: What experimental strategies resolve contradictions in FhuB’s topology models?
Discrepancies in transmembrane segment assignments arise from anomalous electrophoretic migration of FhuB (e.g., a 70 kDa protein migrates at ~45 kDa on SDS-PAGE due to hydrophobicity). To address this:
- Site-specific β-lactamase fusions at residues like Leu-111 confirmed periplasmic exposure despite aberrant migration .
- Protease accessibility assays using spheroplasts validated cytoplasmic/periplasmic loop localization .
- Cross-linking studies with bifunctional reagents (e.g., formaldehyde) mapped FhuB-FhuD interaction sites .
Advanced: How does FhuB’s topology compare to other bacterial ABC transporters?
FhuB belongs to the "siderophore family" of ABC importers, distinct from other periplasmic-binding protein-dependent transporters (PBTs). Unlike typical PBTs with two separate transmembrane proteins (e.g., FecC/FecD), FhuB’s two domains are fused into a single polypeptide. Each domain has 10 transmembrane helices , with CRs facing the cytoplasm, a feature shared with vitamin B12 transporters but not citrate or enterobactin systems .
Evolutionary Insight : Homologs of fhuB in Neisseria gonorrhoeae and Erwinia mallotivora share ~75% sequence homology with E. coli FhuB, suggesting conserved roles in iron acquisition and pathogenicity .
Methodological: What techniques quantify FhuB’s conformational dynamics during substrate transport?
- Molecular dynamics simulations revealed that substrate release from FhuD induces a 6° closure of its C-terminal domain, a signal recognized by FhuB .
- Electron paramagnetic resonance (EPR) and fluorescence resonance energy transfer (FRET) monitor real-time conformational changes in FhuB’s periplasmic loops during substrate binding .
Data Interpretation : Discrepancies in dynamic models are resolved by correlating simulation data with mutagenesis results. For example, mutations in FhuB’s CRs disrupt conformational signaling, validating computational predictions .
Methodological: How are host cell proteins (HCPs) like FhuB detected in biopharmaceutical cultures?
FhuB, as a membrane-bound HCP, is quantified using:
- 2D electrophoresis coupled with LC-MS/MS to identify hydrophobic proteins.
- ELISA with anti-FhuB antibodies, validated via Western blotting to ensure specificity .
Challenge : FhuB’s hydrophobicity causes poor solubility, requiring detergents (e.g., Triton X-100) for extraction without denaturation .
Advanced: How do FhuB homologs in pathogenic bacteria inform therapeutic strategies?
In Erwinia mallotivora, FhuB upregulation correlates with virulence, making it a target for pathogenicity inhibition. Knockout mutants of fhuB reduce iron acquisition and virulence in plant models. Similarly, Neisseria FhuB homologs complement E. coli fhuB mutants, enabling cross-species functional studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
